molecular formula C10H13ClN2O5 B14634116 N-(dimethylaminomethylidene)benzamide;perchloric acid CAS No. 54079-21-9

N-(dimethylaminomethylidene)benzamide;perchloric acid

Katalognummer: B14634116
CAS-Nummer: 54079-21-9
Molekulargewicht: 276.67 g/mol
InChI-Schlüssel: KSXBDNCMNVKHBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(dimethylaminomethylidene)benzamide;perchloric acid is a chemical compound that combines the properties of N-(dimethylaminomethylidene)benzamide and perchloric acid. This compound is known for its unique reactivity and applications in various fields of chemistry and industry. The combination of these two components results in a compound with distinct chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(dimethylaminomethylidene)benzamide typically involves the reaction of benzamide with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the formation of the desired product. The addition of perchloric acid to this compound can be achieved through a subsequent reaction, where perchloric acid is carefully introduced to avoid any hazardous reactions.

Industrial Production Methods

In an industrial setting, the production of N-(dimethylaminomethylidene)benzamide;perchloric acid involves large-scale reactors with precise control over reaction parameters. The process includes the purification of the final product to ensure high purity and quality. Safety measures are crucial due to the reactive nature of perchloric acid.

Analyse Chemischer Reaktionen

Types of Reactions

N-(dimethylaminomethylidene)benzamide;perchloric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzamide derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

N-(dimethylaminomethylidene)benzamide;perchloric acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(dimethylaminomethylidene)benzamide;perchloric acid involves its interaction with specific molecular targets. The compound can act as a catalyst or reactant in various chemical processes, influencing the reaction pathways and outcomes. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzamide: A simpler amide derivative of benzoic acid with various applications in chemistry and medicine.

    N,N-dimethylaminobenzamide: A related compound with similar reactivity but different physical properties.

Uniqueness

N-(dimethylaminomethylidene)benzamide;perchloric acid is unique due to the combination of its components, which imparts distinct reactivity and properties

Eigenschaften

CAS-Nummer

54079-21-9

Molekularformel

C10H13ClN2O5

Molekulargewicht

276.67 g/mol

IUPAC-Name

N-(dimethylaminomethylidene)benzamide;perchloric acid

InChI

InChI=1S/C10H12N2O.ClHO4/c1-12(2)8-11-10(13)9-6-4-3-5-7-9;2-1(3,4)5/h3-8H,1-2H3;(H,2,3,4,5)

InChI-Schlüssel

KSXBDNCMNVKHBA-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C=NC(=O)C1=CC=CC=C1.OCl(=O)(=O)=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.